molecular formula C15H16Cl2O3 B13570625 Ethyl3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13570625
M. Wt: 315.2 g/mol
InChI Key: SJOANLLGEZBACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a bicyclo[2.1.1]hexane core, which is a strained ring system that can impart unique reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2 + 2] cycloaddition reaction. This reaction can be initiated using photochemistry, where a mercury lamp or blue LED irradiation is employed to facilitate the cycloaddition of 1,5-dienes . The reaction conditions often include the use of dichloromethane or acetonitrile as solvents, with catalysts such as (Ir[dF(CF3)ppy]2(dtbpy))PF6 to improve yield and efficiency .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment and glassware to handle the irradiation sources and maintain reaction conditions. The use of continuous flow reactors can also be explored to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with molecular targets and pathways. The strained bicyclic structure can interact with enzymes or receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and the compound’s modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific substitution pattern and the presence of the oxabicyclo[2.1.1]hexane core. This structure imparts distinct chemical properties, making it valuable for exploring new chemical space and developing novel bioactive compounds.

Properties

Molecular Formula

C15H16Cl2O3

Molecular Weight

315.2 g/mol

IUPAC Name

ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C15H16Cl2O3/c1-3-19-13(18)15-7-14(2,8-15)20-12(15)9-4-5-10(16)11(17)6-9/h4-6,12H,3,7-8H2,1-2H3

InChI Key

SJOANLLGEZBACJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.